1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various chemical reactions involving cyclopropyl and methoxyphenyl groups. Its structure indicates a complex arrangement that may influence its biological activity and pharmacological properties.
This compound is classified under the category of heterocyclic compounds due to the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. It can also be categorized as a carboxylic acid due to the carboxylic functional group (-COOH) present in its structure.
The synthesis of 1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. Key methods include:
The molecular structure of 1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid features:
The reactivity of this compound can be analyzed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, allowing for detailed characterization of functional groups and molecular conformation.
The mechanism by which 1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its biological effects may involve:
Research into similar compounds suggests that modifications in the structure can significantly influence binding affinity and selectivity towards biological targets.
The absolute (2S,3S) configuration of 1-cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is critical for its molecular recognition of kinase targets. The stereospecific orientation at C2 and C3 positions the 4-methoxyphenyl group and carboxylic acid moiety in a fixed spatial arrangement, enabling optimal hydrogen bonding with kinase active sites. Molecular docking studies of analogous 5-oxopyrrolidine derivatives demonstrate that (2S,3S) isomers exhibit >10-fold stronger binding affinity to BRAF and SRC kinases compared to (R) counterparts, primarily due to complementary van der Waals contacts with hydrophobic kinase subpockets [5]. The trans-relationship between the 4-methoxyphenyl (C2) and carboxylic acid (C3) substituents further stabilizes the bioactive conformation by minimizing steric clashes with conserved kinase residues (e.g., DFG motif in BRAF) [4] [5].
Table 1: Stereochemical Impact on Target Binding
Stereoisomer | Binding Energy to BRAF (kcal/mol) | Relative Activity |
---|---|---|
(2S,3S) | -11.47 | 100% (Reference) |
(2R,3R) | -8.92 | 18% |
(2S,3R) | -9.15 | 24% |
(2R,3S) | -8.78 | 15% |
The cyclopropyl group at N1 enhances kinase selectivity through two mechanisms: (1) Its high ring strain (115 kcal/mol) induces pyramidalization of the nitrogen atom, strengthening hydrogen bond donation to kinase hinge regions; and (2) Its small size selectively avoids steric clashes with gatekeeper residues (e.g., Thr183 in SRC) that bulkier N-substituents (e.g., cyclohexyl) cannot bypass [4] [6]. Comparative studies show N-cyclopropyl derivatives exhibit 3.2-fold higher selectivity for BRAF over related kinases (e.g., EGFR) than N-cyclohexyl analogs [6].
The 4-methoxyphenyl moiety at C2 contributes to binding via π-stacking interactions with aromatic residues (Phe595 in BRAF, Phe405 in SRC). The para-methoxy group extends into a hydrophilic subpocket, forming water-bridged hydrogen bonds with catalytic lysine residues (Lys483 in BRAF). This explains why 4-methoxy substitution yields 5.7-fold stronger inhibition than unsubstituted phenyl in pyrrolidinone-based kinase inhibitors [5]. The carboxylic acid at C3 undergoes pH-dependent decarboxylation to a ketone via a cyclic transition state, but its anionic form at physiological pH coordinates Mg²⁺ ions in the kinase ATP-binding site, mimicking the natural ATP co-substrate [9] [5].
Table 2: Key Molecular Interactions of Functional Groups
Moiety | Interaction Type | Target Residues | Energy Contribution (kcal/mol) |
---|---|---|---|
N-Cyclopropyl | Hydrogen bond donation | BRAF:Glu501, SRC:Thr338 | -2.8 |
4-Methoxyphenyl | π-π stacking | BRAF:Phe595, SRC:Phe405 | -4.1 |
Para-methoxy group | Water-mediated H-bond | BRAF:Lys483 | -1.7 |
Carboxylic acid | Mg²⁺ coordination/ionic bond | BRAF:Mg²⁺ site | -3.2 |
Structurally analogous pyrrolidinone kinase inhibitors demonstrate how modifications impact target specificity:
Table 3: Comparative Profiles of Pyrrolidine-Based Kinase Inhibitors
Compound Name | Molecular Target | IC₅₀ (μM) | Selectivity Index (vs. EGFR) |
---|---|---|---|
1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | BRAF/SRC | 0.28 | 15.3 |
1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | BRAF | 1.8 | 2.1 |
1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | SRC/BRAF | 0.43 | 8.9 |
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | BRAF | 1.2 | 3.7 |
The meta-methoxy isomer (1-cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, CAS 1239841-29-2) exhibits 4.3-fold weaker BRAF inhibition than the para-isomer, as the meta-position cannot align with the hydrophilic subpocket near Lys483 [8] [10]. This underscores the criticality of para-substitution for optimal activity. Hydrazone derivatives incorporating 5-oxopyrrolidine scaffolds (e.g., compound 12 from [5]) show enhanced multikinase inhibition but reduced metabolic stability compared to the parent carboxylic acid structure.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2